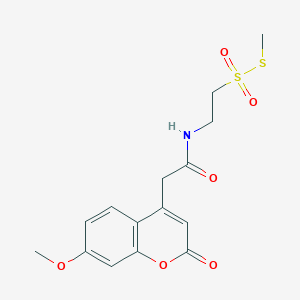
2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide typically involves multiple steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 7-methoxy-4-chloro-2H-chromen-2-one. This can be achieved through the reaction of 7-methoxy-2H-chromen-2-one with thionyl chloride in the presence of a catalyst.
-
Nucleophilic Substitution: : The 7-methoxy-4-chloro-2H-chromen-2-one undergoes nucleophilic substitution with 2-methylsulfanylsulfonylethylamine to form the intermediate product.
-
Acetylation: : The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives of the chromenone ring.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromenone core makes it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide has potential as an antimicrobial agent. Its structure suggests it could inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Medicine
In medicinal chemistry, this compound is being explored for its anti-inflammatory and anticoagulant properties. It may serve as a lead compound for the development of new drugs targeting inflammatory diseases or blood clotting disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as UV-absorbing coatings or fluorescent dyes.
Wirkmechanismus
The mechanism of action of 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide involves its interaction with specific molecular targets. The chromenone core can interact with enzymes involved in inflammation, such as cyclooxygenase (COX), inhibiting their activity and reducing the production of inflammatory mediators. Additionally, the acetamide moiety may interact with proteins involved in blood clotting, preventing the formation of clots.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A natural compound with anticoagulant properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
7-Hydroxycoumarin: Known for its antimicrobial and anti-inflammatory activities.
Uniqueness
2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its combination of a methoxy group, a chromenone core, and an acetamide moiety with a methylsulfanylsulfonylethyl side chain provides a unique set of properties that can be exploited for various applications in medicine and industry.
Eigenschaften
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S2/c1-21-11-3-4-12-10(8-15(18)22-13(12)9-11)7-14(17)16-5-6-24(19,20)23-2/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJAPBPMJRNEBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCS(=O)(=O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
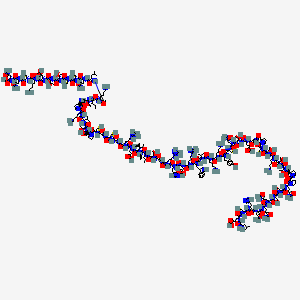
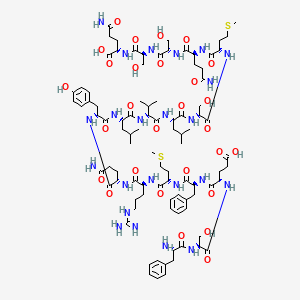
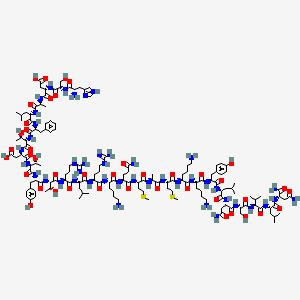
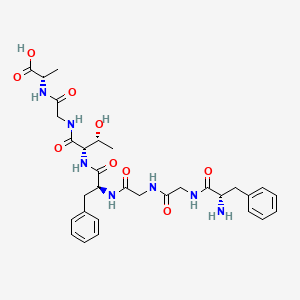

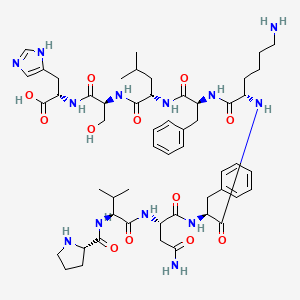

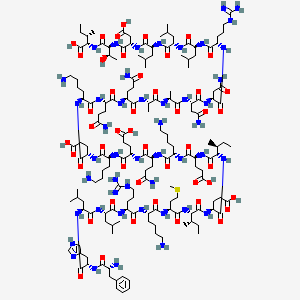
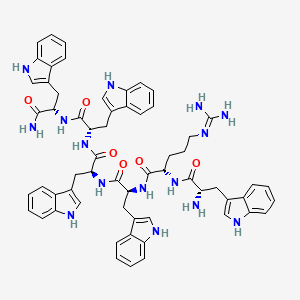
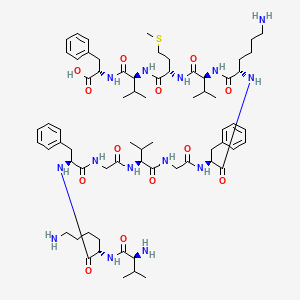
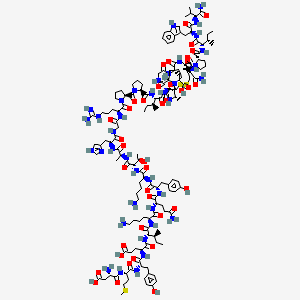
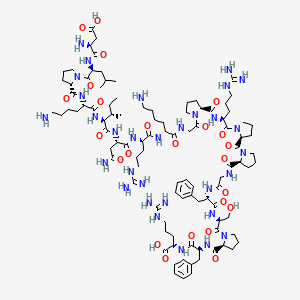
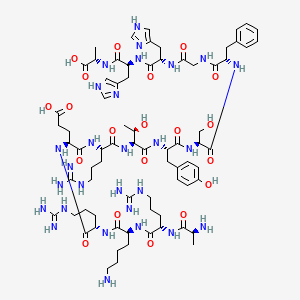
![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)
